R715 TFA(185052-09-9 free base)

Catalog No.
S12500931
CAS No.
M.F
C59H82F3N13O14
M. Wt
1254.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R715 TFA(185052-09-9 free base)

Product Name

R715 TFA(185052-09-9 free base)

IUPAC Name

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C59H82F3N13O14

Molecular Weight

1254.4 g/mol

InChI

InChI=1S/C57H81N13O12.C2HF3O2/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58;3-2(4,5)1(6)7/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61);(H,6,7)/t34-,40-,41-,42-,43+,44-,45-,46-,48-;/m0./s1

InChI Key

ZFUJDXXJCMFOSK-WBUMRSSGSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O

R715 TFA, known scientifically as trifluoroacetic acid (with the chemical formula CF₃COOH), is a synthetic organofluorine compound characterized by its strong acidity and unique physicochemical properties. It is a colorless, volatile liquid with a pungent odor, possessing a density of approximately 1.49 g/cm³ at 25 °C, a melting point of about −15.4 °C, and a boiling point ranging between 72 °C and 74 °C. Trifluoroacetic acid is soluble in water and various organic solvents including methanol, ethanol, acetone, and chloroform . Its high acidity, significantly greater than that of acetic acid, is attributed to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base formed upon deprotonation .

Due to its strong acidic nature. It is commonly used as a reagent in organic synthesis for:

  • Deprotection of Functional Groups: TFA effectively removes protecting groups such as tert-butyloxycarbonyl (Boc) in peptide synthesis.
  • Catalysis: It serves as a catalyst in several reactions, including one-pot protocols that involve multiple steps such as carbocyclization .
  • Formation of Trifluoroacetate Salts: TFA can react with bases to form trifluoroacetate salts, which are useful intermediates in organic synthesis.

Additionally, TFA can undergo hydrothermal degradation under specific conditions, resulting in gaseous products like carbon dioxide and trifluoromethane .

Trifluoroacetic acid exhibits notable biological activity primarily due to its toxicity. It is considered harmful when inhaled and can cause severe skin burns. Additionally, it poses ecological risks as it is toxic to aquatic organisms even at low concentrations . Research has indicated that TFA may also contribute to halothane-induced hepatitis as it is a metabolic byproduct of the anesthetic halothane .

Trifluoroacetic acid can be synthesized through several methods:

  • Electrofluorination: This is the most common industrial method where acetyl chloride or acetic anhydride is treated with hydrogen fluoride:
    • CH3COCl+4HFCF3COF+3H2+HCl\text{CH}_3\text{COCl}+4\text{HF}\rightarrow \text{CF}_3\text{COF}+3\text{H}_2+\text{HCl}
    • CF3COF+H2OCF3COOH+HF\text{CF}_3\text{COF}+\text{H}_2\text{O}\rightarrow \text{CF}_3\text{COOH}+\text{HF}
  • Oxidation of Trichloropropene: An older method involves oxidizing 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .

These synthesis routes highlight the versatility and industrial relevance of trifluoroacetic acid.

Trifluoroacetic acid finds applications across various fields:

  • Organic Chemistry: Used as a strong acid for deprotecting functional groups and facilitating organic reactions.
  • Analytical Chemistry: Serves as an ion-pairing agent in high-performance liquid chromatography (HPLC) for analyzing peptides and small proteins.
  • Mass Spectrometry: Acts as a calibrant due to its volatility and solubility properties.
  • Synthesis of Fluorinated Compounds: It is a precursor for producing other fluorinated compounds such as trifluoroacetyl fluoride and trifluoroperacetic acid .

Research into the interactions of trifluoroacetic acid has revealed its potential environmental impact due to its persistence in ecosystems. Studies have shown that TFA can degrade slowly in the environment and has been detected in various media including water and soil . Its interaction with other compounds can lead to complex degradation pathways that require further investigation to understand its ecological footprint fully.

Trifluoroacetic acid shares similarities with other fluorinated carboxylic acids. Below are some comparable compounds along with their unique attributes:

CompoundChemical FormulaUnique Features
Difluoroacetic AcidCF₂HCOOHLess acidic than trifluoroacetic acid; used as an herbicide.
Fluoroacetic AcidCHF₂COOHHighly toxic; used in rodenticide formulations.
Trichloroacetic AcidCCl₃COOHStronger oxidizing agent; used in chemical peeling.
Perfluorobutyric AcidC₄F₉COOHHigher fluorination leads to increased stability; less common than TFA.

The uniqueness of trifluoroacetic acid lies in its balance between volatility and acidity, making it particularly useful in organic synthesis while also posing significant environmental challenges due to its persistence.

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

1253.60562883 g/mol

Monoisotopic Mass

1253.60562883 g/mol

Heavy Atom Count

89

Dates

Modify: 2024-08-09

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